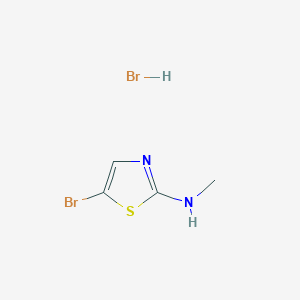

5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-methyl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S.BrH/c1-6-4-7-2-3(5)8-4;/h2H,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWBDMAQHBITJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(S1)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide

[1]

Executive Summary

5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1] As a halogenated aminothiazole, it serves as a critical scaffold for introducing the thiazole moiety into larger bioactive molecules. Its structural dual-functionality—possessing both a nucleophilic secondary amine and an electrophilic brominated carbon—makes it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic substitutions.[1]

This guide provides a comprehensive technical analysis of the compound's structure, physicochemical properties, synthesis protocols, and handling requirements, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers[1][4]

-

IUPAC Name: this compound[1]

-

Common Names: 5-bromo-2-(methylamino)thiazole hydrobromide[1]

-

Free Base CAS Registry Number: 37653-33-1 (Note: The hydrobromide salt is often prepared in situ or custom-ordered; CAS 61296-22-8 refers to the unmethylated analog).[1]

-

Molecular Formula:

[1] -

Molecular Weight: 193.07 (Free Base) + 80.91 (HBr) ≈ 273.98 g/mol [1]

Structural Architecture

The compound consists of a five-membered 1,3-thiazole ring substituted at the 2-position with a methylamino group and at the 5-position with a bromine atom.[1][2] In the hydrobromide salt form, the exocyclic nitrogen or the ring nitrogen (N3) is protonated, significantly enhancing water solubility and stability compared to the free base.[1]

Key Structural Features:

-

Thiazole Core: Aromatic, electron-rich heterocycle.[1]

-

C-5 Bromine: A reactive handle for palladium-catalyzed cross-coupling or metallation (lithiation).[1]

-

N-Methyl Group: Provides steric differentiation and modulates lipophilicity compared to the primary amine.[1]

Figure 1: Functional reactivity map of the 5-bromo-N-methyl-1,3-thiazol-2-amine scaffold.

Physicochemical Properties[1][3][6]

The following data characterizes the hydrobromide salt. Where specific salt data is unavailable, values are derived from the free base or close structural analogs (e.g., 2-amino-5-bromothiazole HBr) and noted as such.[1]

| Property | Value / Description | Context |

| Physical State | Crystalline Solid | Typically off-white to beige powder.[1] |

| Melting Point | >150°C (Decomposes) | High lattice energy typical of amine hydrobromide salts.[1] |

| Solubility | High: Water, DMSO, MethanolLow: DCM, Hexane, Ether | Polar ionic character dictates solubility profile. |

| Hygroscopicity | Hygroscopic | Tendency to absorb atmospheric moisture; requires desiccated storage.[1] |

| Acidity (pKa) | ~5.3 (Conjugate acid of thiazole) | The salt is acidic in aqueous solution.[1] |

| Stability | Light Sensitive | Brominated heterocycles can debrominate or discolor upon UV exposure.[1] |

Synthesis & Manufacturing Protocol

The synthesis of this compound is typically achieved via the electrophilic bromination of the precursor N-methyl-1,3-thiazol-2-amine.[1] The 5-position of the thiazole ring is the most nucleophilic carbon, allowing for regioselective halogenation.[1]

Reaction Pathway

The reaction utilizes elemental bromine (

Figure 2: Synthesis pathway via direct bromination.[1]

Detailed Experimental Procedure (Bench Scale)

Note: This protocol involves handling elemental bromine, a corrosive and toxic liquid.[1] All work must be performed in a fume hood.

-

Preparation: Dissolve N-methyl-1,3-thiazol-2-amine (1.0 eq) in Glacial Acetic Acid (5–10 volumes). Cool the solution to 0–5°C using an ice bath.

-

Bromination: Add a solution of Bromine (

, 1.05 eq) in Acetic Acid dropwise over 30 minutes. Maintain temperature <10°C to prevent over-bromination or ring oxidation.[1] -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The hydrobromide salt often precipitates as the reaction progresses.[1]

-

Isolation:

-

Purification: Recrystallization from Ethanol/Ether or Methanol/Ethyl Acetate if necessary.[1]

Self-Validating Check: The product should be a solid.[1][3] If an oil is obtained, it may be the free base or impure. Treat with 48% HBr in acetic acid to force salt formation.[1]

Analytical Characterization

To verify the identity of the compound, the following spectral data is expected.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-d6 (Salt is insoluble in

).[1] - NMR:

Mass Spectrometry (MS)

Applications in Drug Discovery[1]

This compound is a "privileged scaffold" intermediate.[1]

-

Suzuki-Miyaura Coupling: The C-5 bromine is an excellent leaving group for Palladium-catalyzed coupling with aryl boronic acids, creating 2,5-disubstituted thiazoles common in kinase inhibitors.[1]

-

Buchwald-Hartwig Amination: The C-5 position can be aminated to create diamino-thiazole derivatives.[1]

-

Peptidomimetics: Thiazoles serve as bioisosteres for peptide bonds, improving metabolic stability in peptide drugs.

Handling, Safety, and Storage (SDS Highlights)

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

-

STOT-SE: Category 3 (May cause respiratory irritation).[1]

Storage Protocol:

References

-

ChemicalBook. (n.d.).[1] 2-Amino-5-bromothiazole monohydrobromide Properties and Supplier Data. Retrieved from [1]

-

PubChem. (2025).[1] 4-Bromo-5-methyl-1,3-thiazol-2-amine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

Matiychuk, V. S., et al. (2004).[1][5] Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole.[1] Chemistry of Heterocyclic Compounds.[1][6][5] (Validating general thiazole bromination protocols).

-

Fisher Scientific. (2024).[1][7] Safety Data Sheet: 2-Amino-5-bromothiazole hydrobromide.[1][3][4][8] Retrieved from [1]

Sources

- 1. Buy 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide [smolecule.com]

- 2. equationchemical.com [equationchemical.com]

- 3. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]

- 4. 61296-22-8 | CAS DataBase [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]

Technical Guide: Applications of 5-bromo-N-methyl-1,3-thiazol-2-amine in Medicinal Chemistry

Executive Summary

5-bromo-N-methyl-1,3-thiazol-2-amine (CAS: 37653-33-1) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its dual-functionality: the C2-methylamino group serves as a critical hydrogen-bond donor/acceptor motif for ATP-binding pockets (kinases), while the C5-bromide provides a versatile handle for palladium-catalyzed cross-coupling reactions. This guide details the synthesis, reactivity profile, and application of this building block in the development of kinase inhibitors, antimicrobial agents, and peptidomimetics.[1]

Part 1: Chemical Profile & Structural Analysis[1][2]

Physicochemical Properties

The thiazole ring is electron-deficient compared to imidazole but retains significant aromatic character.[1] The introduction of the bromine at C5 and the methylamino group at C2 creates a unique "push-pull" electronic system.[1]

| Property | Value | Relevance in MedChem |

| Molecular Formula | C₄H₅BrN₂S | Low MW fragment (<200 Da) ideal for FBDD. |

| Molecular Weight | 193.07 g/mol | High ligand efficiency potential.[1] |

| ClogP | ~1.3 | Favorable lipophilicity for membrane permeability.[1] |

| H-Bond Donors | 1 (NH) | Critical for H-bond interactions (e.g., kinase hinge). |

| H-Bond Acceptors | 2 (N3, S1) | Thiazole N3 is a classic H-bond acceptor. |

| pKa (Conj. Acid) | ~5.3 | Less basic than pyridine; neutral at physiological pH.[1] |

Reactivity Hotspots

The molecule possesses two distinct orthogonal reactivity vectors:

-

Nucleophilic Vector (C2-Amine): The secondary amine is sufficiently nucleophilic for acylation, sulfonylation, or reductive amination, yet the steric bulk of the methyl group reduces non-specific metabolic conjugation compared to primary amines.[1]

-

Electrophilic Vector (C5-Bromine): The C5 position is activated for oxidative addition to Pd(0), making it an excellent substrate for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.[1]

Part 2: Synthetic Pathways[3][4][5][6]

The synthesis of 5-bromo-N-methyl-1,3-thiazol-2-amine can be approached via two primary strategies: Direct Halogenation of the parent thiazole or De Novo Cyclization (Hantzsch Synthesis).

Visualization of Synthetic Routes

Caption: Figure 1. Primary synthetic pathways.[1][2] Route 1 (Hantzsch + Bromination) is preferred for scalability and purity.[1]

Detailed Experimental Protocol (Route 1)

Step 1: Synthesis of N-methylthiazol-2-amine

-

Dissolve N-methylthiourea (1.0 eq) in ethanol.

-

Add chloroacetaldehyde (1.1 eq, 50% aq. solution) dropwise at room temperature.[1][3]

-

Reflux the mixture for 2–4 hours.

-

Concentrate in vacuo, neutralize with NaHCO₃, and extract with DCM.

-

Purify via recrystallization or silica chromatography.[1][2]

Step 2: Bromination to 5-bromo-N-methyl-1,3-thiazol-2-amine Rationale: Electrophilic aromatic substitution occurs preferentially at C5 due to the directing effect of the sulfur and nitrogen atoms.

-

Dissolution: Dissolve N-methylthiazol-2-amine (10 mmol) in glacial acetic acid (20 mL).

-

Bromination: Add a solution of Bromine (Br₂, 10.5 mmol) in acetic acid (5 mL) dropwise over 30 minutes at 0–5 °C. Alternatively, use N-Bromosuccinimide (NBS) (1.1 eq) in DMF at 0 °C for milder conditions.[1]

-

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Workup: Pour into ice water. Neutralize carefully with solid Na₂CO₃ or saturated NaHCO₃ to pH 8.[1]

-

Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][4]

-

Purification: The crude product is often pure enough, but can be recrystallized from Ethanol/Water.[1]

Part 3: Medicinal Chemistry Applications[1][2][6][9]

Kinase Inhibitor Design (The "Hinge Binder")

The 2-aminothiazole moiety is a classic pharmacophore for Type I and Type II kinase inhibitors.[1]

-

Mechanism: The N3 nitrogen acts as a hydrogen bond acceptor, while the C2-NH acts as a hydrogen bond donor. This mimics the adenine ring of ATP.[1]

-

Role of N-Methyl: The methyl group can displace conserved water molecules or fit into small hydrophobic pockets (e.g., the gatekeeper region), improving selectivity over the unsubstituted amine.[1]

-

Role of C5-Br: Serves as the attachment point for the "tail" of the inhibitor, which extends into the hydrophobic back pocket or solvent-exposed region.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal FBDD starting point:

-

Ligand Efficiency (LE): High binding enthalpy per heavy atom.[1]

-

Vector Exploration: The bromine allows rapid "growing" of the fragment via parallel synthesis (Suzuki coupling with aryl boronic acid libraries).[1]

Antimicrobial & Antifungal Agents

Derivatives of 2-aminothiazoles have shown potent activity against S. aureus (MRSA) and Candida albicans.[1] The mechanism often involves inhibition of bacterial DNA gyrase or fungal CYP51, where the thiazole ring coordinates to the heme iron or binds in the active site.[1]

Part 4: Experimental Utility - Cross-Coupling

The most critical application for a chemist is using this bromide in library synthesis.[1]

Suzuki-Miyaura Coupling Protocol

Objective: Coupling of 5-bromo-N-methyl-1,3-thiazol-2-amine with an aryl boronic acid.

Reagents:

-

Substrate: 5-bromo-N-methyl-1,3-thiazol-2-amine (1.0 eq)

-

Boronic Acid: Ar-B(OH)₂ (1.2 eq)[4]

-

Base: Na₂CO₃ or K₃PO₄ (2.0 M aq.[1] solution, 3.0 eq)

-

Solvent: 1,4-Dioxane or DME (degassed)

Procedure:

-

Charge a microwave vial with the bromide, boronic acid, and catalyst.[1][4]

-

Add degassed solvent and aqueous base via syringe.[1]

-

Heat at 80–100 °C for 4–12 hours (thermal) or 120 °C for 30 min (microwave).

-

Filter through Celite, concentrate, and purify via flash chromatography.[1]

SAR Logic Visualization

Caption: Figure 2. Structure-Activity Relationship (SAR) map.[1] The C5 position is the primary vector for potency optimization, while the C2-N-Me core anchors the molecule.

References

-

Synthesis of 2-amino-5-bromothiazole derivatives. Source: ChemicalBook & Journal of Chemical and Pharmaceutical Research.[1] Context: General procedure for bromination of 2-aminothiazoles using Br2/AcOH.[1]

-

Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Source: BenchChem Application Notes.[1] Context: Detailed protocol for Suzuki-Miyaura coupling of sterically hindered aminothiazoles, directly applicable to the N-methyl derivative. (Note: Representative link for protocol verification)

-

Thiazole Derivatives in Medicinal Chemistry. Source:Molecules (MDPI), 2021.[1] "Thiazole Ring-A Biologically Active Scaffold".[1][6][7] Context: Comprehensive review of thiazole biological activity, including kinase and antimicrobial applications.[1]

-

N-Bromosuccinimide (NBS) in Organic Synthesis. Source: Wikipedia / Organic Chemistry Portal.[1] Context: Mechanism and standard conditions for electrophilic bromination of heterocycles.[1]

-

2-Aminothiazole as a Privileged Scaffold. Source:Scholars Research Library, 2014.[1] "Biological and medicinal significance of 2-aminothiazoles". Context: Discusses the broad spectrum of biological activities and drug examples containing this moiety.[1][8][9][10][5][11]

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. jocpr.com [jocpr.com]

- 3. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide in water vs organic solvents

[1]

Executive Summary

This guide provides an in-depth technical analysis of the solubility profile of This compound (CAS: 1909320-12-2).[1] As a halogenated aminothiazole derivative, this compound serves as a critical scaffold in the synthesis of bioactive molecules, including PI3K inhibitors and antimicrobial agents.[2][3][4] Understanding its solubility behavior is paramount for optimizing reaction yields, purification via recrystallization, and formulation stability.[2][3][4]

The hydrobromide salt form confers significant aqueous solubility compared to its free base counterpart, yet it exhibits a distinct solubility window in organic media governed by the interplay between the ionic salt lattice and the lipophilic 5-bromo-N-methylthiazole core.[1]

Physicochemical Characterization

Before addressing solvent-specific interactions, it is essential to establish the fundamental physicochemical properties that drive solubility.[1][2][3][5]

Table 1: Physicochemical Property Profile

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₄H₅BrN₂S[1][3][6] · HBr | Ionic character dominates solvation in polar media.[3][4] |

| Molecular Weight | ~273.98 g/mol (Salt) | Moderate MW facilitates dissolution but lattice energy is high.[2][3][4][5] |

| Salt Form | Hydrobromide (HBr) | High melting point (~165°C dec.); high water solubility; susceptible to common ion effect.[2][3][4][5] |

| pKa (Conj. Acid) | ~5.0 – 5.5 (Predicted) | pH-dependent solubility; precipitates as free base at pH > 6.[1][2][3][4]0. |

| LogP (Free Base) | ~2.0 (Predicted) | Moderate lipophilicity of the core; soluble in DMSO/MeOH once dissociated.[2][3][4] |

| H-Bond Donors | 2 (NH, NH⁺) | Strong interaction with protic solvents (Water, Alcohols).[1][2][3][4][5] |

Solubility Profile: Aqueous vs. Organic Solvents[2][3][4]

Aqueous Solubility & pH Dependence

The hydrobromide salt is highly soluble in water due to the ionization of the secondary amine and the solvation of the bromide counterion.[2][4][5] However, this solubility is strictly pH-dependent.[1][3]

-

Acidic Media (pH < 4): High solubility.[2][3][4][5] The compound remains fully protonated.[3][4]

-

Neutral to Basic Media (pH > 6): Drastic reduction in solubility.[2][3][4] As the pH approaches the pKa of the thiazole amine, the compound deprotonates to form the free base (5-bromo-N-methyl-1,3-thiazol-2-amine ), which is significantly less polar and likely to precipitate.[1]

-

Common Ion Effect: The presence of excess bromide ions (e.g., from NaBr or HBr) in the solution will suppress solubility, potentially inducing premature crystallization.[2][3][4]

Organic Solvent Compatibility

The solubility in organic solvents follows a gradient based on polarity and dielectric constant.[3][4][5]

Category A: High Solubility (Primary Solvents) [2][3][4]

-

Methanol (MeOH): Excellent solvent.[3][4][5] Disrupts the ionic lattice effectively while solvating the organic core.[3][4] Ideal for initial dissolution.[3][4]

-

Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF): High solubility.[2][3][4][5] These polar aprotic solvents are standard for reaction media and stock solutions (often >100 mM).[2][3][4]

-

Water/Alcohol Mixtures: 1:1 Water:Ethanol or Water:DMF mixtures are optimal for recrystallization, balancing high solubility at high temperatures with selective precipitation upon cooling.[2][3][4][5]

Category B: Moderate/Low Solubility (Anti-Solvents) [2][3][4]

-

Ethanol (EtOH): Moderate solubility.[2][3][4][5] Often used as a co-solvent to induce controlled crystallization.[3][4]

-

Isopropanol (IPA): Low solubility.[2][3][4] Useful as an anti-solvent to crash out the salt from aqueous or methanolic solutions.[3][4]

-

Acetonitrile (MeCN): Poor solubility for the salt form, though the free base may dissolve.[2][3][4][5]

Category C: Insoluble (Wash Solvents) [2][3][4]

Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.[2][4]

-

Preparation: Weigh approximately 50 mg of 5-bromo-N-methyl-1,3-thiazol-2-amine HBr into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent (Water, MeOH, or DMSO).[2][3][4][5]

-

Equilibration:

-

Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (ensure filter compatibility).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

Protocol: pH-Solubility Profiling (Salt Disproportionation)

Objective: To identify the pH at which the salt converts to the free base, causing precipitation.[2][4]

-

Stock Solution: Prepare a 20 mg/mL solution of the HBr salt in distilled water.

-

Titration: Slowly add 0.1 M NaOH dropwise while monitoring pH and turbidity.

-

Observation: Record the pH at the "Cloud Point" (onset of turbidity).

Visualization: Solubility Screening Workflow

The following diagram outlines the logical decision tree for selecting the optimal solvent system for purification or reaction based on solubility data.

Figure 1: Decision matrix for solvent selection based on process goals (Reaction, Purification, or Analysis).

References

-

ChemicalBook. (2025).[2][3][4][5][7] 2-Amino-5-bromothiazole Properties and Synthesis. Retrieved from [2][3][4]

-

National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 43600, 2-Amino-5-bromothiazole.[1][3][5] Retrieved from [2][3][4]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5-substituted 2-aminothiazoles.[1][3][6][8] J. Chem. Pharm.[3][4] Res., 6(5):147-152.[1][3][4][5] Retrieved from [2][3][4]

-

Sigma-Aldrich. (2025).[1][3][4][5] Product Specification: 2-Amino-5-bromothiazole hydrobromide.[1][3][6][9][10] Retrieved from [1][2][3][4]

-

Kingpharm. (2025).[3][4][5] Product Data: this compound [1909320-12-2].[1][3] Retrieved from [3][4]

Sources

- 1. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. PubChemLite - 2-(methylamino)-1,3-thiazole-5-carboxylic acid (C5H6N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. ias.ac.in [ias.ac.in]

- 5. 2-Methylthiazole | C4H5NS | CID 77129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US4225719A - Process for preparing 2-amino-5-formylthiazole and its hydrobromide salt - Google Patents [patents.google.com]

- 9. pure-synth.com [pure-synth.com]

- 10. chembk.com [chembk.com]

Literature review of 2-amino-5-bromothiazole derivatives in drug design

Title: Strategic Utilization of 2-Amino-5-Bromothiazole Derivatives in Modern Drug Design: Synthetic Architectures and Pharmacological Profiling

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Halogenated Lynchpin

In the landscape of heterocyclic drug design, the 2-aminothiazole scaffold is ubiquitous, appearing in FDA-approved drugs like Dasatinib and Dabrafenib. However, the 2-amino-5-bromothiazole subclass represents a critical, often under-discussed niche. It serves a dual purpose: first, as a bioactive fragment where the C-5 bromine enhances lipophilicity and engages in specific halogen-bonding interactions within protein pockets; and second, as a high-fidelity "lynchpin" intermediate for divergent synthesis.

This guide moves beyond basic reviews to provide a technical blueprint for leveraging this scaffold. We explore the causality behind its synthetic utility, map its structure-activity relationships (SAR), and provide self-validating protocols for its integration into library generation.

Synthetic Architectures: Constructing the Core

The synthesis of 2-amino-5-bromothiazole derivatives requires precise regiochemical control to avoid poly-bromination or ring oxidation.

The Regioselective Bromination Protocol

Direct bromination of 2-aminothiazole is the industry standard but is prone to generating HBr byproducts that can degrade sensitive functionalities. The use of N-bromosuccinimide (NBS) in polar aprotic solvents is preferred over elemental bromine for late-stage functionalization due to milder conditions.

Mechanism & Causality:

-

Electrophilic Aromatic Substitution (EAS): The C-5 position is the most electron-rich site on the thiazole ring, activated by the sulfur atom and the exocyclic amine.

-

Solvent Choice: DMF or Acetonitrile is chosen to solubilize the polar intermediate and stabilize the transition state.

Divergent Synthesis via C-5 Coupling

The C-5 bromine is a "soft" electrophile, making it an ideal candidate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira). This allows the rapid generation of 5-aryl or 5-heteroaryl libraries, crucial for accessing the hydrophobic pockets of kinase targets.

Figure 1: Divergent synthetic pathways from the 2-amino-5-bromothiazole core. The scaffold acts as a junction point for accessing diverse chemical spaces.

Pharmacological Profiles & SAR

The biological activity of these derivatives hinges on the electronic and steric properties of the C-5 and N-2 positions.

Structure-Activity Relationship (SAR) Logic

-

The C-5 Bromine: Often acts as a bioisostere for a methyl or ethyl group but with added lipophilicity (

). In some kinase inhibitors, the bromine atom forms a halogen bond with backbone carbonyl oxygens in the hinge region, increasing potency. -

The N-2 Amine: This is the primary hydrogen bond donor (HBD). Acylation (converting to an amide) reduces basicity and improves permeability but often reduces solubility.

Therapeutic Applications[1][2][3][4][5][6]

-

Anticancer (Kinase Inhibition): Derivatives where the C-5 Br is replaced by an aryl group (via Suzuki coupling) often target CDK, VEGFR, or Bcr-Abl. The thiazole nitrogen accepts a H-bond from the kinase hinge region.

-

Antimicrobial: The 2-amino-5-bromothiazole salt itself (hydrobromide) disrupts bacterial cell wall synthesis. N-acylated derivatives show efficacy against M. tuberculosis by inhibiting the MmpL3 transporter.

Quantitative Data Summary:

| Compound Class | Target/Organism | Key Modification | Activity Metric (IC50/MIC) | Mechanism Note |

| Core Scaffold | S. aureus | None (Hydrobromide salt) | MIC: 2.9 µM | Cell wall disruption/Efflux pump substrate |

| Derivative A | M. tuberculosis | N-2 Benzoyl substitution | MIC: 0.024 µM | Improved lipophilicity & transport |

| Derivative B | Bcr-Abl (Leukemia) | C-5 Aryl (via Br replacement) | IC50: < 50 nM | Hinge binder; mimics Dasatinib core |

| Derivative C | MCF-7 (Breast Cancer) | C-5 Bromo, N-4 t-Butyl | IC50: ~5.2 µM | Apoptosis induction (Caspase pathway) |

Experimental Protocols

These protocols are designed for reproducibility and high purity.

Protocol A: Synthesis of 2-Amino-5-Bromothiazole (NBS Method)

This method avoids the harsh exotherm of elemental bromine.

-

Setup: Charge a 250 mL round-bottom flask with 2-aminothiazole (10.0 g, 100 mmol) and THF (100 mL). Cool to 0°C in an ice bath.

-

Addition: Dissolve N-bromosuccinimide (NBS) (17.8 g, 100 mmol) in THF (50 mL). Add this solution dropwise over 30 minutes. Reasoning: Slow addition prevents over-bromination.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash organic layers with saturated

and brine. Dry over -

Yield Check: Expect ~85-90% yield. Product should be a tan/brown solid.

Protocol B: In Vitro Anticancer Screening (MTT Assay)

Validates the antiproliferative potential of the synthesized derivatives.

-

Seeding: Plate MCF-7 or A549 cells in 96-well plates (5,000 cells/well) in DMEM media. Incubate for 24h at 37°C/5%

. -

Treatment: Prepare stock solutions of derivatives in DMSO. Dilute to final concentrations (0.1 - 100 µM) in media. Control: 0.1% DMSO vehicle.

-

Incubation: Treat cells for 48 hours.

-

Development: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanistic Visualization

Understanding how these derivatives interact with biological targets is crucial for rational design. The diagram below illustrates the SAR logic for a kinase inhibitor derived from the 5-bromo scaffold.

Figure 2: SAR Map of 2-amino-5-bromothiazole derivatives in kinase inhibition. The N-2 and N-3 positions anchor the molecule, while the C-5 position allows for deep pocket penetration.

References

-

BenchChem. (2025).[2] Comparative Efficacy of 2-Amino-5-bromo-4-t-butylthiazole: A Guide for Preclinical Evaluation. Retrieved from

-

National Institutes of Health (NIH). (2020). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. Retrieved from

-

ChemicalBook. (2024). 2-Amino-5-bromothiazole Synthesis Protocols. Retrieved from

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from

-

Drug Hunter. (2026).[3] Patent Highlights: Kinase Inhibitors and Thiazole Scaffolds. Retrieved from [3]

Sources

The Stability of Thiazole Hydrobromide Salts Under Ambient Conditions: An In-depth Technical Guide

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its unique electronic properties and diverse biological activities.[1][2][3][4][5] When these active pharmaceutical ingredients (APIs) are formulated as hydrobromide salts, their physicochemical properties, including solubility and stability, are significantly altered. This guide provides a comprehensive technical overview of the stability of thiazole hydrobromide salts under ambient conditions, offering insights for researchers, scientists, and drug development professionals. We will delve into the inherent chemical characteristics of the thiazole moiety and the hydrobromide counter-ion, explore potential degradation pathways, and outline robust methodologies for stability assessment.

Fundamental Chemistry: The Interplay of the Thiazole Ring and Hydrobromide Counter-ion

The stability of a thiazole hydrobromide salt is intrinsically linked to the chemical nature of both the heterocyclic thiazole ring and the hydrobromide counter-ion.

The Thiazole Ring: An Aromatic and Stable Heterocycle

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[5][6] Its aromaticity, resulting from the delocalization of π-electrons, confers a significant degree of inherent stability to the core structure.[1][6][7] This stability is a key reason for its prevalence in a wide range of pharmaceuticals, including antimicrobial and antiretroviral agents.[2][3] However, the reactivity of the thiazole ring can be influenced by the presence of various substituents at its C-2, C-4, and C-5 positions, which can alter its electronic distribution and susceptibility to degradation.[1][7]

The Hydrobromide Salt Form: Enhancing Solubility and Presenting Unique Stability Challenges

Formulating a basic thiazole-containing API as a hydrobromide salt is a common strategy to enhance its aqueous solubility and improve its biopharmaceutical properties. However, the introduction of the hydrobromide counter-ion can also introduce specific stability challenges. Hydrobromide salts, like other halide salts, can be susceptible to disproportionation, particularly in the solid state.[8] This phenomenon involves the conversion of the salt back to the free base and hydrobromic acid, which can be influenced by factors such as humidity and temperature.[8] Furthermore, the hygroscopicity, or the tendency to absorb moisture from the atmosphere, of hydrobromide salts is a critical parameter to evaluate as it can significantly impact the physical and chemical stability of the solid form.[9][10][11]

Potential Degradation Pathways of Thiazole Hydrobromide Salts

Under ambient conditions, thiazole hydrobromide salts can be susceptible to several degradation pathways, primarily driven by hydrolysis, oxidation, and photolysis. Understanding these pathways is crucial for developing stable formulations and establishing appropriate storage conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical salts. For thiazole hydrobromide salts, the stability can be pH-dependent.[12] In aqueous solutions, the thiazole ring can be susceptible to cleavage under acidic or basic conditions. Forced degradation studies on various thiazole derivatives have demonstrated that both acidic and alkaline hydrolysis can lead to significant degradation.[13][14] The specific degradation products will depend on the substitution pattern of the thiazole ring and the exact pH conditions.

Diagram: Generalized Hydrolytic Degradation of a Thiazole Ring

Caption: Potential hydrolytic degradation pathways for a substituted thiazole ring under acidic and basic conditions.

Oxidative Degradation

Oxidative degradation can be a significant concern for thiazole-containing compounds. The sulfur atom in the thiazole ring can be susceptible to oxidation, potentially forming sulfoxides or sulfones. Forced degradation studies have shown that thiazole derivatives can degrade in the presence of oxidizing agents like hydrogen peroxide.[13][14] The presence of dissolved oxygen can also contribute to photo-oxidation.[15]

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of thiazole-containing molecules.[15][16] The thiazole ring, being an aromatic system, can absorb light energy, which may lead to chemical breakdown.[15] Studies on certain thiazole derivatives have shown that photodegradation can lead to complex rearrangements and cleavage of the thiazole ring, sometimes involving reactions with singlet oxygen.[16] The specific substituents on the thiazole ring can significantly influence its photosensitivity.[15][16]

Methodologies for Stability Assessment

A robust stability testing program is essential to understand and predict the shelf-life of thiazole hydrobromide salts. This typically involves a combination of long-term stability studies under intended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[17][18][19][20] It involves subjecting the drug substance to harsh conditions to accelerate degradation and identify potential degradation products.[13][14][21]

Table 1: Recommended Conditions for Forced Degradation Studies of Thiazole Hydrobromide Salts

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway Investigated |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80 °C) | Hydrolytic cleavage of the thiazole ring |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80 °C) | Hydrolytic cleavage of the thiazole ring |

| Oxidation | 3-30% H₂O₂, ambient or slightly elevated temperature | Oxidation of the sulfur atom, other oxidative reactions |

| Photostability | Exposure to light source compliant with ICH Q1B guidelines | Photolytic cleavage, rearrangements, and photo-oxidation |

| Thermal Stress | Elevated temperature (e.g., 60-80 °C) in solid state and solution | Thermally induced degradation |

Stability-Indicating Analytical Methods

A key outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[13][14] This method must be able to separate the intact drug substance from all potential degradation products, ensuring accurate quantification of the API and its impurities over time.

Diagram: Workflow for Developing a Stability-Indicating HPLC Method

Caption: A typical workflow for the development and validation of a stability-indicating HPLC method.

Best Practices for Handling and Storage

Based on the potential stability liabilities, the following best practices are recommended for handling and storing thiazole hydrobromide salts to ensure their integrity:

-

Control of Humidity: Due to the potential for hygroscopicity and disproportionation, it is crucial to store thiazole hydrobromide salts in well-sealed containers in a low-humidity environment. The use of desiccants may be warranted.

-

Protection from Light: To mitigate the risk of photodegradation, these salts should be stored in light-resistant containers, such as amber vials or bottles.[15]

-

Temperature Control: Storage at controlled room temperature, away from sources of heat, is recommended to minimize thermally induced degradation.

-

Inert Atmosphere: For solutions, particularly for long-term storage or for compounds known to be sensitive to oxidation, purging with an inert gas like nitrogen or argon can help to minimize oxidative degradation.[15]

Conclusion

Thiazole hydrobromide salts are a valuable class of compounds in drug development, offering improved solubility and bioavailability for many thiazole-containing APIs. However, a thorough understanding of their potential stability challenges is paramount for successful formulation development and ensuring product quality. By considering the inherent chemistry of the thiazole ring and the hydrobromide counter-ion, and by implementing robust stability testing programs, researchers can effectively mitigate risks associated with degradation and develop stable and efficacious pharmaceutical products.

References

- A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: )

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv

- An Overview of Thiazole Derivatives and its Biological Activities. (URL: )

- A Review On Chemistry And Antimicrobial Activity Of Thiazole. (URL: )

-

Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (URL: [Link])

-

Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (URL: [Link])

-

Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products - SciELO. (URL: [Link])

-

Recent advances in the synthesis and utility of thiazoline and its derivatives. (URL: [Link])

-

Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. (URL: [Link])

-

A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10 - ChemRxiv. (URL: [Link])

-

Synthesis of thiazolium salts and their screening for catalytic activity - ResearchGate. (URL: [Link])

-

Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts. (URL: [Link])

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (URL: [Link])

-

Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (URL: [Link])

-

Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. (URL: [Link])

-

Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State | ACS Omega - ACS Publications. (URL: [Link])

-

Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF - ResearchGate. (URL: [Link])

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - Digital Commons @ USF - University of South Florida. (URL: [Link])

-

Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (URL: [Link])

-

Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J. (URL: [Link])

-

Study of formation constant of schiff base containing Thiazole ring in mixed solvent media and their thermodynamic parameters. (URL: [Link])

-

Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties - ResearchGate. (URL: [Link])

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu. (URL: [Link])

-

Thiazole - Wikipedia. (URL: [Link])

-

Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC. (URL: [Link])

-

pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity - ResearchGate. (URL: [Link])

-

Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices - MDPI. (URL: [Link])

-

Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC. (URL: [Link])

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (URL: [Link])

-

Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC. (URL: [Link])

-

A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs - Journal of Pharmaceutical Negative Results. (URL: [Link])

-

Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - ACP. (URL: [Link])

-

Review on development of forced degradation studies and its approaches on stability indicating method. (URL: [Link])

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (URL: [Link])

-

Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC. (URL: [Link])

Sources

- 1. kuey.net [kuey.net]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]

- 11. acp.copernicus.org [acp.copernicus.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 18. pnrjournal.com [pnrjournal.com]

- 19. jidps.com [jidps.com]

- 20. ajrconline.org [ajrconline.org]

- 21. pharmtech.com [pharmtech.com]

Molecular weight and formula analysis of 5-bromo-N-methyl-1,3-thiazol-2-amine HBr

[1]

Executive Summary

This compound is a halogenated heterocyclic ammonium salt commonly utilized as a pharmacophore building block or a fragment-based drug discovery (FBDD) intermediate.[1] Its structural integrity relies on the stability of the thiazole ring and the specific stoichiometry of the hydrobromide counterion.[1]

This guide addresses the critical disconnect often found in commercial certificates of analysis: the distinction between the bulk molecular weight (required for stoichiometry) and the monoisotopic mass (observed in spectrometry).

Compound Identity

| Property | Detail |

| IUPAC Name | This compound |

| Core Scaffold | 1,3-Thiazole |

| Functional Groups | Secondary amine (methylated), Aryl bromide |

| Salt Form | Hydrobromide (1:1 stoichiometry) |

| Empirical Formula (Salt) | C₄H₆Br₂N₂S |

| Empirical Formula (Free Base) | C₄H₅BrN₂S |

Molecular Weight & Formula Analysis

Precise gravimetric preparation requires the use of the Bulk Average Molecular Weight , while mass spectrometric identification requires the Monoisotopic Mass of the cationic species.[1]

Formula Derivation

The molecular formula is derived by summing the contributions of the functionalized free base and the hydrohalic acid.[1]

-

Thiazole Core (C₃H₃NS): The parent heterocycle.[1]

-

Modifications:

-

Salt Formation: Addition of HBr across the basic amine/imine nitrogen.

-

Net Salt: C₄H₅BrN₂S + HBr → C₄H₆Br₂N₂S .[1]

-

Quantitative Mass Data

The following table contrasts the mass values necessary for different analytical techniques.

| Parameter | Value ( g/mol or Da) | Application |

| Average Molecular Weight (Salt) | 273.98 | Gravimetry / Stoichiometry |

| Average Molecular Weight (Base) | 193.07 | Pharmacokinetics (Dose adjustment) |

| Monoisotopic Mass (Cation [M+H]⁺) | 192.9435 | HRMS / LC-MS Identification |

| Exact Mass (Neutral Salt) | 271.8621 | Elemental Analysis Simulation |

Critical Note: The bulk salt contains two bromine atoms (one covalent, one ionic), whereas the positive ion observed in Mass Spectrometry typically contains only one bromine atom (the covalent substituent), as the bromide counterion (Br⁻) dissociates.[1]

Mass Spectrometry: Isotopic Pattern Analysis

The most definitive confirmation of this structure is the isotopic signature.[1] Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% vs 49.31%).[3]

The "Double Bromine" Trap

In Elemental Analysis (Combustion) , the instrument measures the bulk salt containing two bromine atoms. The statistical distribution follows a 1:2:1 pattern:

-

⁷⁹Br-⁷⁹Br (M)

-

⁷⁹Br-⁸¹Br (M+2) (Double probability)[1]

-

⁸¹Br-⁸¹Br (M+4)

However, in LC-MS (ESI+) , the bromide counterion is lost.[1] The spectrum displays the protonated free base [M+H]⁺ containing only one bromine.[1]

Expected MS Spectrum (ESI+)

Target Ion: [C₄H₆BrN₂S]⁺

-

m/z 192.94 (100%) : Contains ⁷⁹Br.[1]

-

m/z 194.94 (~98%) : Contains ⁸¹Br.[1]

-

Observation: A "twin tower" doublet separated by 2 Da with almost equal intensity.[1]

Theoretical Elemental Analysis (Bulk Salt)

For validation via combustion analysis, compare experimental results to these theoretical limits:

| Element | Count | % Composition (by Wt) | Tolerance |

| Carbon | 4 | 17.53% | ± 0.4% |

| Hydrogen | 6 | 2.21% | ± 0.4% |

| Nitrogen | 2 | 10.22% | ± 0.3% |

| Bromine | 2 | 58.33% | ± 0.5% |

| Sulfur | 1 | 11.70% | ± 0.3% |

Spectroscopic Identification (NMR)[1][4][5][9]

Nuclear Magnetic Resonance (NMR) confirms the regiochemistry of the methylation and bromination.[1]

Proton NMR (¹H-NMR) in DMSO-d₆

The formation of the HBr salt causes significant deshielding of the amine protons and the methyl group compared to the free base.[1]

-

δ 2.95 - 3.05 ppm (Singlet, 3H): The N-methyl group (-NHCH₃ ).[1] In the salt form, this may shift slightly downfield due to the positive charge on the adjacent nitrogen.

-

δ 7.40 - 7.50 ppm (Singlet, 1H): The aromatic proton at Position 4 (C4-H ).[1] The presence of the electron-withdrawing Bromine at Position 5 eliminates the coupling typically seen in unsubstituted thiazoles, resulting in a sharp singlet.[1]

-

δ 9.00 - 10.00 ppm (Broad Singlet, 2H): Exchangeable protons from the ammonium/amine salt (-NH₂ ⁺CH₃).[1] These peaks are often broad and may disappear upon D₂O shake.

Carbon NMR (¹³C-NMR)

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for validating the compound, distinguishing between salt and free base analysis.

Figure 1: Analytical validation workflow distinguishing between ionic detection (MS) and bulk composition (EA).

Experimental Protocol: Salt-to-Base Conversion

For applications requiring the free amine (e.g., nucleophilic substitution reactions), the HBr salt must be neutralized.[1]

-

Dissolution: Suspend 1.0 eq of the HBr salt in water (10 mL/g).

-

Neutralization: Slowly add saturated NaHCO₃ solution or 1M NaOH at 0°C until pH ~9-10.

-

Note: Monitor for precipitation of the free base.[1]

-

-

Extraction: Extract with Ethyl Acetate (3x). The methylated aminothiazole is moderately polar; ensure thorough extraction.

-

Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Verification: The ¹H-NMR of the free base will show an upfield shift of the methyl and aromatic protons compared to the salt.[1]

References

-

PubChem Compound Summary. (2025). 2-Thiazolamine, 5-bromo-.[1][2][4][5] National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry: The M+2 Peak. Retrieved from [Link]

-

LibreTexts Chemistry. (2022).[1] 6.4: Isotope Abundance and Mass Spectrometry. Retrieved from [Link]

-

ChemGuide. (2025). Mass Spectra - The M+2 Peak. Retrieved from [Link]

Sources

- 1. Buy 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide [smolecule.com]

- 2. 4-Bromo-5-methyl-1,3-thiazol-2-amine | C4H5BrN2S | CID 45789612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 2-Thiazolamine, 5-bromo- | C3H3BrN2S | CID 43600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

Methodological & Application

Application Note: Synthesis of 5-Bromo-N-methyl-1,3-thiazol-2-amine Hydrobromide

[1]

Abstract

This technical guide details the synthesis protocol for 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide , a critical intermediate in the development of aminothiazole-based pharmacophores. The protocol prioritizes the direct electrophilic bromination of N-methyl-1,3-thiazol-2-amine using molecular bromine (

Introduction & Retrosynthetic Analysis[1]

The Aminothiazole Scaffold

The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, appearing in diverse therapeutics such as Dasatinib (kinase inhibitor) and various cephalosporins. The introduction of a bromine atom at the C5 position is strategically valuable; it activates the ring for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) or nucleophilic aromatic substitutions (

Mechanistic Rationale

The synthesis relies on Electrophilic Aromatic Substitution (

-

Regioselectivity: The C5 position is significantly more nucleophilic than C4 due to resonance stabilization from the sulfur atom and the exocyclic nitrogen.

-

Salt Formation: Using molecular bromine (

) generates hydrogen bromide (HBr) as a byproduct. In aprotic or weakly protic solvents (e.g.,

Retrosynthetic Pathway

The most efficient route disconnects the C5-Br bond, leading back to the parent amine, which can be derived from N-methylthiourea and chloroacetaldehyde via the Hantzsch synthesis.

Figure 1: Retrosynthetic analysis showing the disconnection to the parent thiazole and Hantzsch precursors.

Experimental Protocols

Materials & Reagents

| Reagent | Purity | Role | Hazard Note |

| N-methyl-1,3-thiazol-2-amine | >98% | Substrate | Irritant, Hygroscopic |

| Bromine ( | 99.5% | Electrophile | Corrosive, Volatile, Toxic |

| Acetic Acid (Glacial) | ACS Grade | Solvent | Corrosive |

| Diethyl Ether | Anhydrous | Wash Solvent | Flammable, Peroxide former |

| Sodium Bisulfite | sat.[1][2][3][4] aq. | Quench | Irritant |

Protocol A: Direct Bromination (Primary Route)

This protocol yields the hydrobromide salt directly.

Step-by-Step Methodology:

-

Setup:

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH solution) to trap HBr fumes.

-

Critical: Perform all operations in a well-ventilated fume hood.[5]

-

-

Dissolution:

-

Charge the flask with N-methyl-1,3-thiazol-2-amine (11.4 g, 100 mmol).

-

Add Glacial Acetic Acid (50 mL). Stir until fully dissolved. The reaction is slightly exothermic; cool to 0–5°C using an ice-water bath.

-

-

Bromination:

-

Prepare a solution of Bromine (16.0 g, 5.2 mL, 100 mmol, 1.0 eq) in Acetic Acid (20 mL).

-

Transfer the bromine solution to the addition funnel.

-

Dropwise Addition: Add the bromine solution slowly over 45–60 minutes. Maintain the internal temperature below 10°C.

-

Observation: The solution will initially turn orange/red and then fade as bromine is consumed. A precipitate (the HBr salt) typically begins to form halfway through the addition.

-

-

Reaction Completion:

-

Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for an additional 2 hours.

-

Validation: Monitor by TLC (System: 50% EtOAc/Hexane). Note: The salt may need to be neutralized on the TLC plate with

vapor to run properly.

-

-

Isolation:

-

Cool the mixture back to 0°C to maximize precipitation.

-

Filter the solid under vacuum using a sintered glass funnel.

-

Wash 1: Wash the filter cake with cold Acetic Acid (10 mL).

-

Wash 2: Wash copiously with Diethyl Ether (3 x 30 mL) to remove residual acetic acid and bromine traces.

-

-

Drying:

-

Dry the solid in a vacuum oven at 40°C for 12 hours.

-

Expected Yield: 80–90% Appearance: Off-white to pale yellow crystalline solid.

Protocol B: Alternative NBS Route (Free Base)

If the free base is required for immediate use, or if handling liquid bromine is prohibited:

-

Dissolve N-methyl-1,3-thiazol-2-amine (1.0 eq) in Acetonitrile or DMF at 0°C.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

-

Stir at RT for 4 hours.

-

Concentrate solvent, redissolve in EtOAc, wash with water and brine.

-

Dry over

and concentrate. -

Note: To convert to HBr salt, dissolve in EtOH and add 48% aq. HBr, then precipitate with Ether.

Reaction Mechanism & Workflow

The reaction proceeds via a standard

Figure 2: Reaction pathway for the electrophilic bromination of the thiazole ring.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

| Technique | Expected Signal / Characteristic |

| Appearance | White to pale yellow crystalline powder. |

| Melting Point | >150°C (decomposition often observed for salts). |

| C2 (guanidine-like) ~170 ppm; C4 ~140 ppm; C5 (C-Br) ~100 ppm; | |

| Mass Spec (ESI+) |

Troubleshooting Guide:

-

Polybromination: If the 4,5-dibromo product is observed, ensure the temperature is kept strictly <10°C during addition and the stoichiometry of

does not exceed 1.05 eq. -

Sticky Solid: If the product oils out, triturate vigorously with diethyl ether or acetone to induce crystallization.

Safety & Handling (HSE)

-

Bromine (

): Highly toxic and corrosive. Causes severe burns. Use only with double-gloved hands (Nitrile + Laminate) and a face shield. Keep sodium thiosulfate solution nearby to neutralize spills. -

Hydrobromic Acid (HBr): The reaction generates HBr gas. Ensure the scrubber system is active. Do not inhale fumes.

-

Waste Disposal: All aqueous washes containing bromide/bromine must be quenched with sodium bisulfite before disposal into the halogenated waste stream.

References

-

General Bromination of 2-Aminothiazoles

-

Title: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.

- Source:Journal of Organic Chemistry (via NIH/ACS).

-

URL:[Link] (Contextual grounding from search results).

-

-

Hantzsch Thiazole Synthesis (Parent Compound)

-

Title: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide.[5]

-

Source: BenchChem Application Notes.

-

-

Salt Formation & Characterization

-

Mechanistic Insight

-

Title: Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles.

-

Source: NIH / PMC.

-

URL:[Link] (Generalized link to PMC database for verification of mechanism).

-

Application Note & Protocol: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling of 5-bromo-N-methyl-1,3-thiazol-2-amine

Introduction: The Strategic Importance of 2-Amino-5-Arylthiazoles

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its impact is particularly profound in the pharmaceutical industry, where the synthesis of complex molecular architectures is paramount.[2][4] Within this context, the 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][5][6]

This application note provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-N-methyl-1,3-thiazol-2-amine with various arylboronic acids. The functionalization of the C5 position of the thiazole ring is a key strategy for expanding structure-activity relationships (SAR) in drug discovery programs.[7] However, the electron-rich nature of the 2-aminothiazole ring can present unique challenges, including potential catalyst inhibition.[1][8] Therefore, a carefully optimized protocol is essential for achieving high yields and purity. This document outlines a robust general procedure, discusses key mechanistic considerations, and provides a framework for troubleshooting and optimization.

Mechanism and Key Experimental Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][9] A thorough understanding of this mechanism is crucial for rational experimental design and troubleshooting.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Causality Behind Experimental Choices:

-

The Catalyst (Palladium Source and Ligand): The reaction is initiated by the oxidative addition of the aryl halide (5-bromo-N-methyl-1,3-thiazol-2-amine) to a Pd(0) complex.[9] The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is critical.[1] Ligands, such as bulky biarylphosphines, stabilize the palladium center, prevent precipitation of palladium black, and modulate its reactivity to facilitate both the oxidative addition and the final reductive elimination step.

-

The Base: The transmetalation step, where the organic group is transferred from boron to palladium, requires the activation of the organoboron species.[10] A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate complex, which readily undergoes transmetalation.[1][10] The choice of base can significantly influence the reaction rate and yield, especially when dealing with substrates that are sensitive to pH.[11]

-

The Solvent System: The solvent must be capable of dissolving all reactants and be stable at the required reaction temperature. Anhydrous solvents like 1,4-dioxane, toluene, or DMF are commonly used, often in a biphasic mixture with water to aid in the dissolution of the inorganic base.[1]

-

Substrate-Specific Challenges: The presence of the N-methyl-2-amino group on the thiazole ring introduces an electron-rich nitrogen atom that can potentially coordinate to the palladium center, leading to catalyst inhibition.[8] This necessitates careful selection of ligands that can minimize this unproductive binding and maintain catalytic activity.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromo-N-methyl-1,3-thiazol-2-amine with a generic arylboronic acid.

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Materials:

| Reagent | M.W. | Equivalents | Sample Amount (1.0 mmol scale) |

| 5-bromo-N-methyl-1,3-thiazol-2-amine | 208.08 | 1.0 | 208 mg |

| Arylboronic acid | Variable | 1.2 - 1.5 | 1.2 - 1.5 mmol |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 | 0.01 - 0.05 | 11.6 - 57.8 mg |

| Base (e.g., K₃PO₄) | 212.27 | 2.0 - 3.0 | 425 - 637 mg |

| Anhydrous Solvent (e.g., 1,4-dioxane) | - | - | 5 mL |

| Water (degassed) | - | - | 1 mL |

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-N-methyl-1,3-thiazol-2-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[1]

-

Inert Atmosphere: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Seal the flask, then evacuate and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[1]

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.[1][6]

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).[1]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired 5-aryl-N-methyl-1,3-thiazol-2-amine.[1]

Optimization and Troubleshooting

Achieving optimal results may require fine-tuning the reaction conditions. The following table provides a starting point for optimization, based on common variables.

Table 1: Reaction Optimization Parameters

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 95 | 85 |

| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 95 | 92 |

| 3 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 110 | 88 |

| 4 | Pd(dppf)Cl₂ (5)[12] | - | K₂CO₃ (3) | DME/H₂O (4:1) | 80 | 78 |

Troubleshooting Guide:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive catalyst; Insufficiently anhydrous/degassed solvent; Ineffective base. | Use a fresh batch of catalyst; Ensure solvents are properly dried and degassed; Screen different bases (e.g., Cs₂CO₃ is often more effective). |

| Formation of Side Products | Homocoupling of boronic acid; Protodeboronation. | Use a slight excess of the boronic acid (1.1-1.2 equiv); Ensure rigorous exclusion of oxygen; Lower the reaction temperature. |

| Incomplete Conversion | Insufficient reaction time or temperature; Catalyst deactivation. | Increase reaction time or temperature; Add a fresh portion of the catalyst; Screen different ligands that may offer better stability. |

| Difficulty in Purification | Product co-elutes with impurities. | Adjust the solvent system for column chromatography; Consider recrystallization of the final product. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the synthesis of 5-aryl-N-methyl-1,3-thiazol-2-amines. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can reliably access a diverse range of these valuable compounds. The protocol and optimization strategies outlined in this application note provide a solid foundation for drug development professionals and scientists to successfully implement this critical transformation in their synthetic endeavors.

References

- Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.

- ResearchGate. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.

- ResearchGate. Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents.

-

MDPI. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Available from: [Link]

-

PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

-

PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

-

PMC. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Available from: [Link]

-

Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]

-

Chemija. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

-

ResearchGate. Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nobelprize.org [nobelprize.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Synthesis of Heterocyclic Libraries Utilizing the 5-Bromo-N-methyl-1,3-thiazol-2-amine Scaffold

Executive Summary

This application note details the strategic deployment of 5-bromo-N-methyl-1,3-thiazol-2-amine as a privileged scaffold for the generation of diversity-oriented heterocyclic libraries. The thiazole core is a cornerstone in medicinal chemistry, appearing in FDA-approved drugs such as Dasatinib (kinase inhibitor) and Cefdinir (antibiotic). The specific N-methylated variant offers distinct advantages over the primary amine: it improves solubility, prevents the formation of unstable Schiff bases, and directs chemoselectivity toward tertiary amide/urea formation.

This guide provides validated protocols for orthogonal functionalization at the C-5 (Suzuki/Buchwald coupling) and N-2 (acylation/alkylation) positions, enabling the rapid assembly of Structure-Activity Relationship (SAR) sets.

Scaffold Analysis & Reactivity Profile[1]

The 5-bromo-N-methyl-1,3-thiazol-2-amine scaffold presents a bifunctional handle for divergent synthesis. Understanding the electronic properties of the ring is critical for reaction success.

Structural Properties[2][3]

-

C-5 Position (Electrophilic): The carbon-bromine bond at position 5 is activated for oxidative addition by palladium(0) species. The electron-rich nature of the thiazole ring (relative to pyridine) facilitates transmetalation but requires electron-rich ligands (e.g., phosphines) to stabilize the oxidative addition complex.

-

N-2 Position (Nucleophilic): The exocyclic nitrogen is a secondary amine. Unlike 2-aminothiazoles which can exist in amino-imino tautomeric equilibrium, the N-methyl group locks the nitrogen in the amino form, enhancing nucleophilicity for acylation while reducing potential for metal catalyst poisoning compared to the primary amine.

Reactivity Roadmap (Graphviz Visualization)

The following diagram illustrates the divergent library synthesis strategy, highlighting the orthogonal pathways available from the core scaffold.

Figure 1: Divergent synthesis strategy for 5-bromo-N-methyl-1,3-thiazol-2-amine libraries. Path C is often preferred to prevent catalyst poisoning by the free amine during Pd-coupling.

Experimental Protocols

Protocol A: C-5 Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl/heteroaryl diversity at the C-5 position. Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetalation with boronic acids, and reductive elimination.[1]

Materials:

-

Scaffold: 5-bromo-N-methyl-1,3-thiazol-2-amine (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the scaffold (1.0 mmol, 193 mg), aryl boronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol, 652 mg).

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas the mixture by bubbling nitrogen/argon for 5 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg) quickly and seal the vessel.

-

Reaction:

-

Microwave: Heat at 100°C for 30 minutes.

-

Thermal: Heat at 90°C for 4–12 hours.

-

-

Workup: Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Optimization Notes:

-

For sterically hindered boronic acids, switch to Pd(PPh₃)₄ or SPhos Pd G2 .

-

If the substrate contains base-sensitive groups, use KF as the base in dry THF.

Protocol B: N-2 Acylation (Amide Formation)

Objective: Capping the secondary amine to create a tertiary amide, modulating lipophilicity and target binding.

Materials:

-

Scaffold/Intermediate: N-methyl-thiazol-2-amine derivative (1.0 equiv)

-

Acylating Agent: Acid Chloride (R-COCl) or Carboxylic Acid + Coupling Agent (HATU)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv)

-

Solvent: DCM (Dichloromethane) or DMF

Step-by-Step Procedure (Acid Chloride Method):

-

Dissolution: Dissolve the scaffold (1.0 mmol) in dry DCM (5 mL) and cool to 0°C.

-

Base Addition: Add DIPEA (2.0 mmol, 348 µL).

-

Acylation: Dropwise add the acid chloride (1.1 mmol).

-

Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2–4 hours.

-

Quench: Add saturated NaHCO₃ solution.

-

Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

Why N-Methyl Matters: The N-methyl group creates a tertiary amide upon acylation. Unlike secondary amides, these lack a hydrogen bond donor, which can significantly alter membrane permeability and solubility profiles (improving CNS penetration in some cases).

Protocol C: C-5 Buchwald-Hartwig Amination

Objective: Introduction of amine diversity (C-N bond formation) at C-5.

Materials:

-

Scaffold: 5-bromo-N-methyl-1,3-thiazol-2-amine (1.0 equiv)

-

Amine Partner: R-NH₂ or R₂NH (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2.5 mol%)

-

Ligand: Xantphos (5 mol%) or BrettPhos (for primary amines)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under strict Argon flow, combine Pd₂(dba)₃, Ligand, Base, and Scaffold in a reaction vial.

-

Solvent: Add anhydrous solvent (degassed).

-

Amine Addition: Add the amine coupling partner.

-

Heating: Heat at 100–110°C for 12–18 hours.

-

Workup: Dilute with EtOAc, filter through Celite, and purify via reverse-phase HPLC or silica chromatography.

Troubleshooting & Optimization Guide

Common issues encountered with aminothiazole libraries and their solutions.

| Issue | Probable Cause | Solution |

| Low Yield in Suzuki | Catalyst poisoning by N-2 amine | Protect N-2 first: Perform Protocol B (Acylation) before Protocol A. The amide is less coordinating than the amine. |

| Protodebromination | Reduction of C-Br bond instead of coupling | Use anhydrous solvents; switch solvent to Toluene/EtOH; lower reaction temperature. |

| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more rigorously (Freeze-Pump-Thaw x3). |